![molecular formula C22H20N2O4 B2965929 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide CAS No. 1207062-08-5](/img/structure/B2965929.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide is a useful research compound. Its molecular formula is C22H20N2O4 and its molecular weight is 376.412. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Complex Chemical Structures : Research indicates the synthesis of complex chemical structures like 6-aminotetrahydrobenzo[7]annulenes, utilizing processes involving acrylamide derivatives. These compounds are often intermediates for further chemical reactions (Learmonth, Proctor, & Scopes, 1997).
Tandem Annulation Processes : Visible-light-promoted tandem annulation of N-(o-ethynylaryl)acrylamides, which may include compounds similar to the queried chemical, has been explored for the synthesis of quinolinones and phenanthridinones. This process leverages the substitution effect of the acrylamide moiety (Liu, Song, Luo, & Li, 2018).
Catalytic Applications : Studies have shown the use of acrylamide derivatives in catalytic processes, such as the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This indicates potential applications in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).
Biological and Pharmaceutical Applications
Antimicrobial Activity : Some acrylamide derivatives have been evaluated for their antibacterial and antifungal activities. These compounds, including pyrazolyl-quinazolin-4(3H)-ones, show potential as bioactive agents in pharmaceutical research (Patel, Patel, & Barat, 2012).
Anti-cancer Properties : Certain quinoline derivatives, related to the queried compound, have been synthesized and evaluated for their anti-breast cancer activity. This suggests the potential of acrylamide derivatives in cancer treatment research (Ghorab & Alsaid, 2015).
Material Science and Polymerization
Photopolymerization Initiators : O-acyloximes, derived from similar chemical structures, have been used to initiate the polymerization of acryl derivatives. This indicates potential applications in material science and polymer chemistry (Delzenne, Laridon, & Peeters, 1970).
Controlled Radical Polymerization : The controlled radical polymerization of acrylamide derivatives, such as those containing phenylalanine moieties, highlights their utility in creating polymers with specific properties (Mori, Sutoh, & Endo, 2005).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-20(7-4-14-3-6-18-19(10-14)28-13-27-18)23-17-11-15-2-1-9-24-21(26)8-5-16(12-17)22(15)24/h3-4,6-7,10-12H,1-2,5,8-9,13H2,(H,23,25)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZECSHYKIQQE-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.